molecular formula C10H12N2 B173250 4-(2-Aminopropan-2-yl)benzonitrile CAS No. 130416-46-5

4-(2-Aminopropan-2-yl)benzonitrile

Cat. No. B173250
M. Wt: 160.22 g/mol
InChI Key: OOSCSCBYFWCCDC-UHFFFAOYSA-N
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Description

“4-(2-Aminopropan-2-yl)benzonitrile” is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Pyrrolidine is used as an organocatalyst via iminium activation, and a series of substituted benzonitriles can be obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminopropan-2-yl)benzonitrile” consists of a benzene ring attached to a nitrile group and a 2-aminopropan-2-yl group .


Physical And Chemical Properties Analysis

The boiling point of “4-(2-Aminopropan-2-yl)benzonitrile” is predicted to be 283.7±23.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Intermediate in Medicinal Chemistry

4-(2-Aminopropan-2-yl)benzonitrile serves as an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its significance in antiviral research (Ju Xiu-lia, 2015).

Dual Fluorescence Studies

This compound is a prototype molecule for studying dual fluorescence, particularly in the context of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) analogs. Research in this area focuses on understanding the intramolecular charge-transfer (ICT) states, contributing to the broader field of photochemistry and photophysics (A. Köhn & C. Hättig, 2004).

Synthesis of Histamine H3 Receptor Antagonists

In the realm of neuroscience and psychopharmacology, derivatives of 4-(2-Aminopropan-2-yl)benzonitrile are used to create potent histamine H3 receptor antagonists. These compounds are designed to enhance lipophilicity and central nervous system (CNS) penetration, making them valuable in the study of neurological disorders and therapies (L. Black et al., 2007).

Corrosion Inhibition Studies

This compound and its derivatives also find applications in materials science, particularly in the study of corrosion inhibition for metals. Benzonitrile derivatives, including those structurally related to 4-(2-Aminopropan-2-yl)benzonitrile, demonstrate effectiveness as corrosion inhibitors, playing a crucial role in extending the life and performance of metals in corrosive environments (A. Chaouiki et al., 2018).

Antimicrobial Activity

Compounds containing 4-(2-Aminopropan-2-yl)benzonitrile moieties are investigated for their antimicrobial properties. These studies are crucial in the development of new antibiotics and treatments for bacterial and fungal infections (E. A. Abd El-Meguid, 2014).

Photopolymerization Processes

In the field of polymer science, derivatives of 4-(2-Aminopropan-2-yl)benzonitrile are explored for their utility in photopolymerization processes. This research contributes to the development of new materials with specialized properties, useful in various industrial applications (Y. Guillaneuf et al., 2010).

Liquid Crystalline Behavior and Photophysical Properties

Research is conducted on the liquid crystalline behavior and photophysical properties of benzonitrile derivatives, including those related to 4-(2-Aminopropan-2-yl)benzonitrile. These studies are important for the development of new materials in display technologies and optical applications (T. N. Ahipa et al., 2014).

Safety And Hazards

“4-(2-Aminopropan-2-yl)benzonitrile” is classified as an irritant . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-(2-aminopropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSCSCBYFWCCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578011
Record name 4-(2-Aminopropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminopropan-2-yl)benzonitrile

CAS RN

130416-46-5
Record name 4-(2-Aminopropan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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